molecular formula C13H8FN3OS B5591169 N-(2-fluorophenyl)-1,2,3-benzothiadiazole-5-carboxamide

N-(2-fluorophenyl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No. B5591169
M. Wt: 273.29 g/mol
InChI Key: QGFYHDFLHIJCEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(2-Fluorophenyl)-1,2,3-benzothiadiazole-5-carboxamide can be synthesized through various methods. One approach involves the acyl chlorination of 2-fluorobenzoic acid or 2,4-difluorobenzoic acid with thionyl chloride, followed by coupling with 2-aminobenzoic acid, cyclization in the presence of acetic anhydride, and finally coupling with substituted benzo[d]thiazol-2-amine (Yang, 2012).

Molecular Structure Analysis

The molecular structure of N-(2-Fluorophenyl)-1,2,3-benzothiadiazole-5-carboxamide is characterized using various analytical techniques such as 1H NMR, 13C NMR, IR, and elemental analysis. These techniques provide detailed insights into the compound's molecular configuration and bonding (Yang, 2012).

properties

IUPAC Name

N-(2-fluorophenyl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3OS/c14-9-3-1-2-4-10(9)15-13(18)8-5-6-12-11(7-8)16-17-19-12/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFYHDFLHIJCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)SN=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717560
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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